N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide
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Overview
Description
N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a formyl group attached to a benzoyl moiety, which is further linked to a dipeptide consisting of L-phenylalanine and L-alanine. The combination of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide typically involves multiple steps, starting with the preparation of the individual components followed by their sequential coupling. One common method involves the initial synthesis of 4-formylbenzoic acid, which can be achieved through the oxidation of 4-methylbenzaldehyde. This is followed by the coupling of 4-formylbenzoic acid with L-phenylalanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then coupled with L-alanine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzoyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-Carboxybenzoyl-L-phenylalanyl-L-alaninamide.
Reduction: 4-Hydroxymethylbenzoyl-L-phenylalanyl-L-alaninamide.
Substitution: 4-Nitrobenzoyl-L-phenylalanyl-L-alaninamide.
Scientific Research Applications
N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity. Additionally, the peptide moiety can interact with cell surface receptors, modulating cellular signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Formylbenzoyl)-L-phenylalanyl-L-valinamide: Similar structure but with valine instead of alanine.
N-(4-Formylbenzoyl)-L-phenylalanyl-L-glycinamide: Similar structure but with glycine instead of alanine.
Uniqueness
N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide is unique due to the specific combination of functional groups and the presence of L-alanine, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The formyl group provides a reactive site for further chemical modifications, while the peptide backbone offers opportunities for interactions with biological targets .
Properties
CAS No. |
596810-78-5 |
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Molecular Formula |
C20H21N3O4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-formylbenzamide |
InChI |
InChI=1S/C20H21N3O4/c1-13(18(21)25)22-20(27)17(11-14-5-3-2-4-6-14)23-19(26)16-9-7-15(12-24)8-10-16/h2-10,12-13,17H,11H2,1H3,(H2,21,25)(H,22,27)(H,23,26)/t13-,17-/m0/s1 |
InChI Key |
RKKHATIONVPOAX-GUYCJALGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C=O |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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